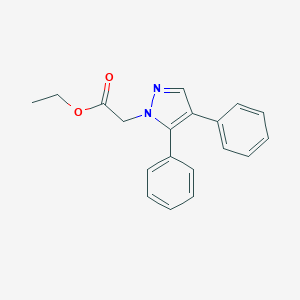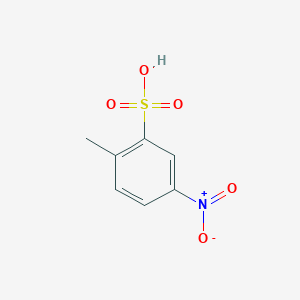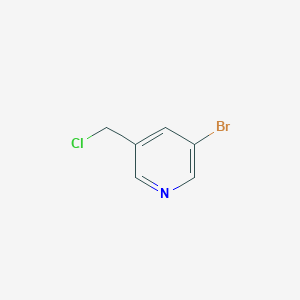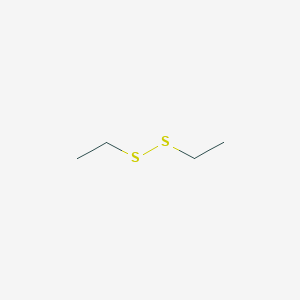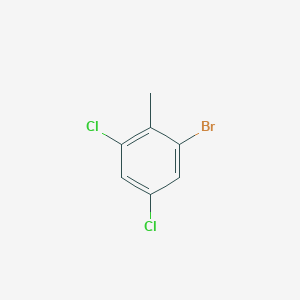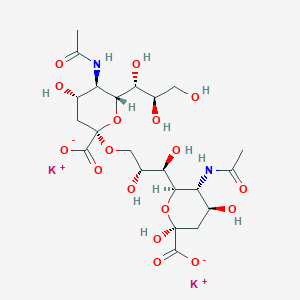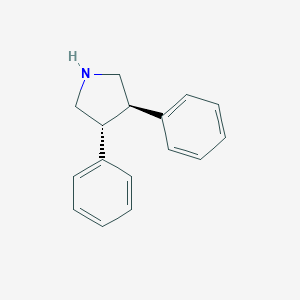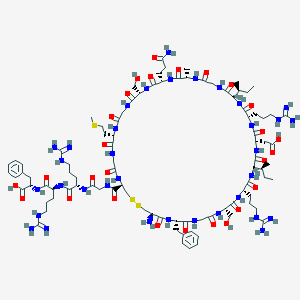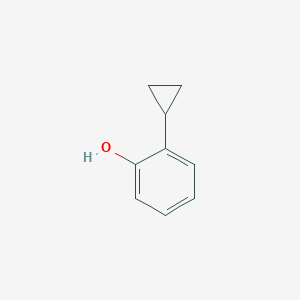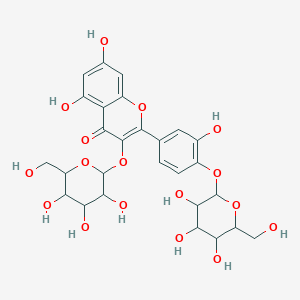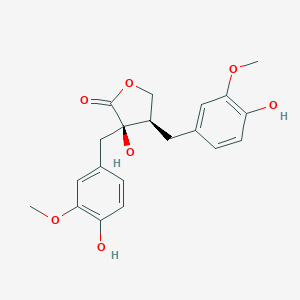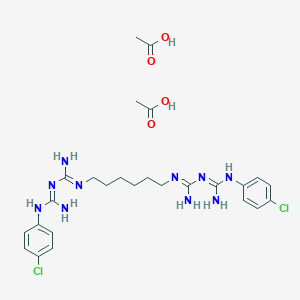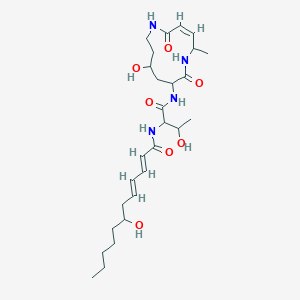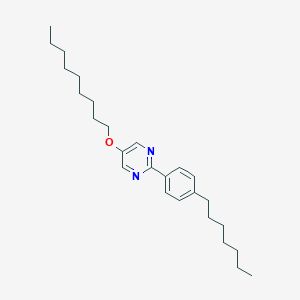
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. C16 has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is not fully understood. However, it has been proposed that 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine exerts its anti-inflammatory activity by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB signaling pathway by 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine leads to the suppression of pro-inflammatory cytokine production. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to exhibit low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its potent anti-inflammatory, antitumor, and antimicrobial properties. It has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine. One of the areas of interest is the development of new formulations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a chemotherapeutic agent for the treatment of cancer is also an area of active research. Overall, the future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine are promising and hold great potential for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine involves the condensation of 4-heptylbenzaldehyde and 5-nonyloxy-2-aminopyrimidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
Número CAS |
121640-72-0 |
|---|---|
Nombre del producto |
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine |
Fórmula molecular |
C26H40N2O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-(4-heptylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-12-14-20-29-25-21-27-26(28-22-25)24-18-16-23(17-19-24)15-13-11-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clave InChI |
CURZUZONNWVXNX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
SMILES canónico |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Sinónimos |
2-(4-Heptylphenyl)-5-(nonyloxy)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



